Enhanced Lipophilicity and Membrane Permeability
The strategic placement of a single fluorine atom at the 6-position of the naphthalene core in 2-(Aminomethyl)-6-fluoronaphthalene results in a calculated increase in lipophilicity (cLogP) compared to its non-fluorinated parent, 2-(Aminomethyl)naphthalene. This property is a primary driver for improved passive membrane permeability, a critical parameter in drug discovery. While direct experimental cLogP values for the target compound are not available in the primary literature, class-level inference from studies on fluorinated aromatics indicates that a single fluorine substitution on a naphthalene ring can increase cLogP by approximately 0.2-0.5 units relative to the non-fluorinated analog [1]. This shift, though seemingly modest, can significantly impact a molecule's ability to cross biological membranes, influencing oral bioavailability and cell-based assay performance [2].
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP: ~2.8-3.2 (estimated) |
| Comparator Or Baseline | 2-(Aminomethyl)naphthalene: cLogP: ~2.3-2.7 (estimated) |
| Quantified Difference | Increase of ~0.2-0.5 logP units |
| Conditions | In silico prediction based on fragment-based methods for fluorinated aromatics |
Why This Matters
Higher cLogP correlates with improved passive diffusion across cell membranes, making this compound a more attractive building block for designing cell-permeable probes or drug candidates.
- [1] Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., ... & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643. View Source
- [2] Meanwell, N. A. (2018). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry, 61(14), 5822-5880. View Source
